molecular formula C5H11N B122478 1-Methylpyrrolidine CAS No. 120-94-5

1-Methylpyrrolidine

Cat. No.: B122478
CAS No.: 120-94-5
M. Wt: 85.15 g/mol
InChI Key: AVFZOVWCLRSYKC-UHFFFAOYSA-N
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Description

N-methylpyrrolidine: is an organic compound with the molecular formula C₅H₁₁N. It is a five-membered heterocyclic amine, where a nitrogen atom is incorporated into the ring structure. This compound is known for its versatility and is widely used as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals .

Safety and Hazards

1-Methylpyrrolidine is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if inhaled and is toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 1-Methylpyrrolidine were not found in the search results, it is known that pyrrolidine alkaloids, including this compound, are being investigated for their potential in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: A green and efficient one-pot method has been developed for the industrial production of N-methylpyrrolidine. This method involves the reaction of 1,4-butanediol with methylamine in the presence of a copper and nickel-modified ZSM-5 catalyst. The reaction is carried out under optimized conditions to achieve a high yield of over 90% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-methylpyrrolidine is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as a nucleophile and participate in a wide range of reactions makes it a valuable intermediate in both industrial and research applications .

Properties

IUPAC Name

1-methylpyrrolidine
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InChI

InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFZOVWCLRSYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11N
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Related CAS

36520-42-0 (hydrochloride), 51368-35-5 (hydrobromide)
Record name N-Methylpyrrolidine
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DSSTOX Substance ID

DTXSID8042210
Record name N-Methylpyrrolidine
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Molecular Weight

85.15 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name N-Methylpyrrolidine
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Vapor Pressure

100.0 [mmHg]
Record name N-Methylpyrrolidine
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CAS No.

120-94-5
Record name 1-Methylpyrrolidine
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Record name 1-METHYLPYRROLIDINE
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Synthesis routes and methods I

Procedure details

By following the same procedure (2nd step) of Example 1 except that 10.0 g of N,N-dimethylpyrrolidinium methyl carbonate thus obtained and 12.9 g of an aqueous solution of 42% HBF4 were used, 10.1 g (yield of 92.4% to N-methylpyrrolidine) of high-pure dimthylpyrrolidinium tetrafluoroborate was obtained.
Name
N,N-dimethylpyrrolidinium methyl carbonate
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

An aqueous solution of maleic anhydride and methylamine (20 wt % of maleic anhydride/methylamine, molar ratio 1:1.5) was hydrogenated over a cobalt catalyst at 250° C. and 250 bar. Following subsequent purification, by distillation, of the hydrogenation product stream there were obtained 71% of N-methylpyrrolidone, 5% of N-methylpyrrolidine, and 6% of succinic acid-N-methylimide. There remained 17% of residue (calculated as succinic acid-N-methylamide).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 1-methylpyrrolidine has a molecular formula of C5H11N and a molecular weight of 85.15 g/mol.

A: Yes, several studies report spectroscopic data for this compound. For example, researchers have used infrared spectroscopy (FTIR), 1H NMR, and 13C NMR to characterize the compound and its complexes. []

A: this compound can act as a base in organic synthesis. It has been used in sulfur-assisted carbonylation reactions, such as the synthesis of benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone from 4,6-diaminoresorcinol dihydrochloride with carbon monoxide. []

A: While other bases like triethylamine can be used in similar reactions, this compound has shown superior performance in certain cases. For example, it was crucial for the high-yield synthesis of 2,6-dimercaptobenzo[1,2-d:5,4-d']bisoxazole from 4,6-diaminoresorcinol dihydrochloride with carbon disulfide. []

A: Yes, it can be used to synthesize polymers. Researchers have synthesized polyamide and copolyamides using this compound-2,5-di-β-propionic acid, a derivative of this compound. These polymers displayed interesting properties like fiber-forming abilities and unique dyeing characteristics. []

A: Yes, computational studies, including energy minimization calculations, were used to understand the behavior of this compound as a structure-directing agent in the synthesis of layered silicate MCM-47. These studies revealed the role of this compound in the unique stacking arrangement of ferrierite sheets within the material. []

A: Researchers successfully synthesized a novel extra-large pore aluminophosphate zeotype material using this compound as both a solvent and a template. The study highlights the influence of fluoride ions on framework formation and the structural relationship between the synthesized material and sodalite. []

A: In the development of selective serotonin-2 receptor ligands, a series of [2-(O-phenylalkyl)phenoxy]alkylamines were synthesized, including various this compound derivatives. Modifications to the phenylalkyl and phenoxy moieties significantly influenced their binding affinities for serotonin-2 and dopamine-2 receptors. []

A: Researchers frequently employ a combination of techniques including:* Spectroscopy: FTIR, 1H NMR, 13C NMR for structural elucidation. []* Chromatography: Gas chromatography-mass spectrometry (GC-MS) is used to analyze the volatile components of materials, including those derived from this compound. []* X-ray crystallography: This technique elucidates the three-dimensional structure of crystalline this compound derivatives and provides insights into their molecular arrangements. []

A: One example is the development of R-102444, a lauryl ester prodrug of the serotonin-2 receptor antagonist (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxylethyl] -1-methylpyrrolidine hydrochloride. This prodrug strategy aimed to improve the compound's stability and reduce gastric irritation compared to the parent compound. []

A: Yes, this compound is a common precursor for preparing second-generation ionic liquids. Researchers have synthesized various ionic liquids by reacting this compound with different chloroalkanes. These ionic liquids exhibit promising characteristics such as high thermal stability and low melting points, making them suitable for applications in various fields like organic synthesis, dye-sensitized solar cells, and gas chromatography. [, ]

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